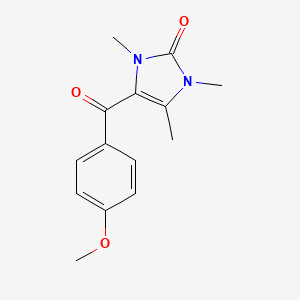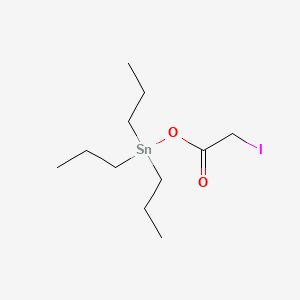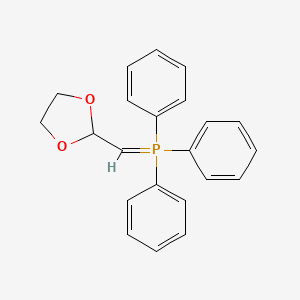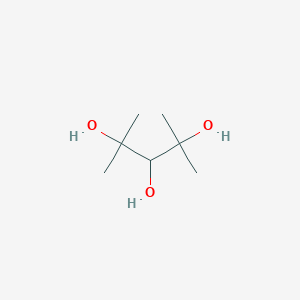
(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is a complex organic compound belonging to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system with nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable phenyl-substituted precursor, the compound can be synthesized through a series of cyclization and reduction reactions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce different hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound of the class, lacking the phenyl substitution.
8-Phenylindolizine: A simpler analog with a phenyl group but without the tetrahydro structure.
Tetrahydroindolizine: Similar structure but without the phenyl group.
Uniqueness
(8S,8aS)-8-Phenyl-1,7,8,8a-tetrahydroindolizin-3(2H)-one is unique due to its specific stereochemistry and the presence of both the phenyl group and the tetrahydroindolizine core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
77413-85-5 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(8S,8aS)-8-phenyl-2,7,8,8a-tetrahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C14H15NO/c16-14-9-8-13-12(7-4-10-15(13)14)11-5-2-1-3-6-11/h1-6,10,12-13H,7-9H2/t12-,13-/m0/s1 |
Clave InChI |
HFUOMHYLLJYMBJ-STQMWFEESA-N |
SMILES isomérico |
C1CC(=O)N2[C@@H]1[C@@H](CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(=O)N2C1C(CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


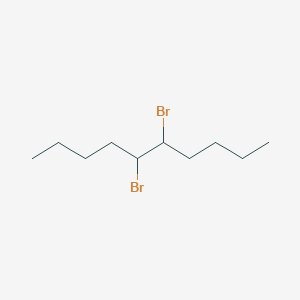
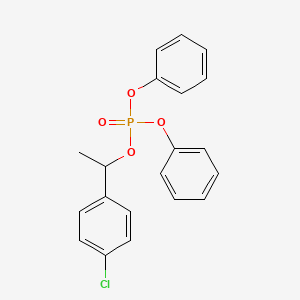
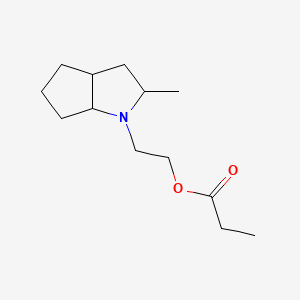

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
